Methylatropine

Description

Properties

CAS No. |

57-69-2 |

|---|---|

Molecular Formula |

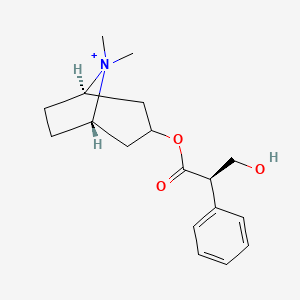

C18H26NO3+ |

Molecular Weight |

304.4 g/mol |

IUPAC Name |

[(1S,5R)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] (2R)-3-hydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C18H26NO3/c1-19(2)14-8-9-15(19)11-16(10-14)22-18(21)17(12-20)13-6-4-3-5-7-13/h3-7,14-17,20H,8-12H2,1-2H3/q+1/t14-,15+,16?,17-/m0/s1 |

InChI Key |

PIPAJLPNWZMYQA-WFVVYAPDSA-N |

SMILES |

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C |

Isomeric SMILES |

C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)[C@@H](CO)C3=CC=CC=C3)C |

Canonical SMILES |

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C |

Synonyms |

8-methylatropinium nitrate atropine iodomethylate atropine methonitrate atropine methylbromide methyl atropine methylatropine methylatropine bromide methylatropine iodide methylatropine iodide, (endo-(+-))-isomer methylatropine iodide, (endo-3(R))-isomer methylatropine iodide, (endo-3(S))-isomer methylatropine iodide, 3H-labeled, (endo-(+-))-isomer methylatropine nitrate methylatropine nitrate, (endo-(+-))-isomer methylatropine nitrite, (endo-(+-))-isomer methylatropine sulfate (2:1), (endo-(+-))-isomer methylatropine, endo-3(R)-isomer methylatropine, endo-3(S)-isomer N-methylatropine |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Applications

Methylatropine is utilized in pharmacological research to investigate the effects of cholinergic antagonists on peripheral versus central nervous system activities. Its unique property of being a peripheral antagonist allows researchers to study its effects without influencing central muscarinic receptors.

Peripheral Antagonism in Animal Models

This compound has been extensively used in animal studies to understand its effects on muscarinic receptor activity. For instance, it has been shown to block the peripheral effects of cholinergic agents like scopolamine and atropine without crossing the blood-brain barrier. This characteristic makes it particularly valuable in studies examining peripheral muscarinic toxicity.

Table 1: Comparative Potency of Cholinergic Antagonists

| Compound | Potency (Passive Avoidance Response) |

|---|---|

| Scopolamine | Highest |

| Atropine | Moderate |

| Methylscopolamine | Moderate |

| This compound | Lowest |

The above table illustrates the potency profile of various cholinergic antagonists based on their ability to impair passive avoidance responding in rodent models, highlighting this compound's role as a less potent agent compared to others like scopolamine .

Treatment of Peripheral Disorders

This compound has been investigated for its efficacy in treating conditions characterized by excessive cholinergic activity, such as certain types of epilepsy induced by pilocarpine. In these models, this compound effectively alleviates symptoms without affecting central nervous system functions.

Case Study: Epileptic Models

In studies involving pilocarpine-induced seizures in mice, this compound was administered to assess its impact on seizure activity and peripheral physiological responses. The results indicated that this compound could reduce total fluid secretions induced by pilocarpine while allowing seizures to occur, thus confirming its role as a peripheral antagonist .

Neurological Research

This compound’s ability to selectively block peripheral muscarinic receptors makes it an important tool in neurological research, particularly in understanding the cholinergic system's role in various disorders.

Cognitive Function Studies

Research has demonstrated that this compound can influence cognitive functions in animal models. For example, it has been used to assess memory retention deficits when administered intracerebrally, revealing insights into how peripheral cholinergic blockade affects learning and memory processes.

Table 2: Effects of this compound on Cognitive Functions

| Study Type | Dosage (mg/kg) | Effects Observed |

|---|---|---|

| Passive Avoidance | 10-100 | Impaired retention at higher doses |

| Intracerebral Administration | 0.01 | Significant memory deficits observed |

These findings suggest that while this compound is inactive when delivered peripherally, it can produce significant cognitive effects when administered directly into the central nervous system .

Veterinary Medicine Applications

In veterinary contexts, this compound is employed for its anticholinergic properties to manage conditions such as bradycardia and excessive salivation in animals undergoing anesthesia.

Anesthetic Protocols

Veterinary anesthetists utilize this compound to counteract bradycardia during surgical procedures. Its effectiveness in managing heart rate and salivation has made it a staple in veterinary anesthesia protocols.

Case Study: Anesthesia Management

A study involving dogs undergoing elective surgeries demonstrated that preoperative administration of this compound significantly reduced salivation and stabilized heart rates compared to control groups receiving no anticholinergic treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

Atropine

- Structural Differences: Atropine (C₁₇H₂₃NO₃) lacks the quaternary ammonium group present in methylatropine, enabling it to penetrate the central nervous system (CNS) .

- Pharmacological Profile :

- Atropine shows higher CNS activity (e.g., delirium at high doses), whereas this compound exhibits peripheral selectivity .

- In rats, this compound’s ED₅₀ for reversing acetylcholine-induced hypotension is 5.5 μg/kg , compared to atropine’s lower potency in peripheral assays due to CNS redistribution .

- Clinical Use : Atropine is preferred for systemic anticholinergic effects, while this compound is used when peripheral specificity is required (e.g., minimizing CNS side effects) .

Methylscopolamine (Scopolamine Methyl Nitrate)

- Binding Affinity : this compound and methylscopolamine both exhibit tissue-specific binding. For example, this compound’s entropy change (TΔS) for receptor binding in rat ileum is -16 , compared to +9 for methylscopolamine, suggesting divergent interaction mechanisms .

- Functional Effects: Methylscopolamine has stronger antisecretory effects, while this compound shows more pronounced cardiovascular actions (e.g., increasing heart rate by 25.6% in hypertensive rats) . Cross-reactivity studies in immunoassays show this compound has <0.0004% cross-reactivity with scopolamine antibodies, highlighting its structural uniqueness .

Ipratropium Bromide

- Structural Similarities : Both are quaternary ammonium compounds, but ipratropium has a modified tropane ring with an isopropyl group, enhancing bronchial selectivity .

- Clinical Applications: Ipratropium is used in respiratory conditions (e.g., COPD), whereas this compound is employed for gastrointestinal or cardiac indications . this compound’s effect on heart rate variability (HRV) includes decreasing POLVAR3 (a nonlinear HRV parameter), while ipratropium lacks significant cardiovascular effects .

Data Tables

Table 1: Structural and Pharmacokinetic Comparison

Table 2: Receptor Binding and Functional Data

| Compound | TΔS (Ileum Binding) | TΔS (Cortex Binding) | Heart Rate Increase (SHR Rats) | Cross-Reactivity with Scopolamine Antibodies |

|---|---|---|---|---|

| This compound Nitrate | -16 | +10 | 25.6% | <0.0004% |

| Methylscopolamine | -22 | +9 | 18.1% | 100% (Baseline) |

| Atropine | N/A | N/A | 10.7%* | 55% |

Key Research Findings

Tissue-Specific Binding : this compound’s receptor interactions vary by tissue, with opposing entropy changes (TΔS) in ileum (-16) versus cortex (+10), suggesting distinct binding modes compared to atropine and methylscopolamine .

Parasympathetic Blockade : this compound abolishes the anti-inflammatory effects of carotid sinus nerve stimulation in rats, confirming its peripheral muscarinic blockade .

Synergy with β-Blockers: Combined with metoprolol, this compound reduces heart rate complexity (VLF and POLVAR3 decrease), indicating additive effects on autonomic regulation .

Toxicity Reversal: Subcutaneous this compound shifts the LD₅₀ of organophosphates (e.g., dichlorvos) in rats, demonstrating efficacy comparable to atropine but with fewer CNS side effects .

Preparation Methods

Direct Methylation of Atropine with Methyl Nitrate

This method involves the reaction of atropine with methyl nitrate in a methanolic medium. The procedure is as follows:

-

Reactants :

-

Atropine (28.9 g, 0.1 mol)

-

Methyl nitrate (7.7 g, 0.1 mol)

-

Methanol (100 g)

-

-

Reaction Conditions :

-

Temperature: 110°C

-

Duration: 2 hours

-

Environment: Closed system under reflux to prevent solvent evaporation.

-

-

Workup :

This method achieves a straightforward conversion due to the stoichiometric equivalence of atropine and methyl nitrate. The absence of byproducts like N,N-dimethylated derivatives ensures high selectivity.

Salt Metathesis from Methyl Atropine Sulfate

An alternative route utilizes methyl atropine sulfate as an intermediate, followed by nitrate substitution:

-

Reactants :

-

Methyl atropine sulfate (70.4 g)

-

Barium nitrate (26.1 g)

-

Water (solvent)

-

-

Reaction Conditions :

-

Ambient temperature with vigorous stirring.

-

Barium sulfate precipitates immediately upon mixing.

-

-

Workup :

-

Precipitated barium sulfate is removed via filtration.

-

The filtrate is concentrated under vacuum to isolate this compound nitrate.

-

This method leverages the low solubility of barium sulfate to drive the metathesis reaction to completion. The sulfate-to-nitrate exchange ensures high ionic purity, though it requires pre-synthesized methyl atropine sulfate, which adds preparatory steps.

Table 1: Comparison of this compound Synthesis Methods

| Parameter | Direct Methylation | Salt Metathesis |

|---|---|---|

| Reactants | Atropine, methyl nitrate | Methyl atropine sulfate, Ba(NO₃)₂ |

| Solvent | Methanol | Water |

| Temperature | 110°C | Ambient |

| Key Step | Crystallization | Filtration & Concentration |

| Byproduct | None | BaSO₄ (insoluble) |

| Yield | Not explicitly reported | Not explicitly reported |

Reaction Conditions and Optimization

Temperature and Solvent Effects

-

Direct Methylation : Elevated temperatures (110°C) facilitate the nucleophilic substitution of atropine’s tertiary amine with methyl nitrate. Methanol acts as both solvent and proton donor, stabilizing intermediates.

-

Salt Metathesis : Conducted at ambient temperature, this method avoids thermal degradation, making it suitable for heat-sensitive intermediates.

Purification Challenges

-

Crystallization : The direct method requires careful control of cooling rates to avoid occluding impurities.

-

Filtration : In the metathesis route, incomplete removal of barium sulfate necessitates repeated washings with deionized water.

Physicochemical Properties Relevant to Synthesis

This compound’s physicochemical profile directly impacts its synthesis and handling:

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₂₆N₂O₆ | |

| Molecular Weight | 366.41 g/mol | |

| Melting Point | 163°C | |

| Water Solubility | 50 mg/mL | |

| Stability | -20°C (long-term) |

Analytical Characterization

Post-synthesis, this compound is validated using:

-

Melting Point Analysis : Confirms identity and purity (163°C).

-

Chromatography : HPLC or TLC to detect residual atropine or sulfate contaminants.

-

Spectroscopy : NMR (¹H, ¹³C) verifies quaternary ammonium structure and nitrate counterion.

Industrial Production Considerations

-

Scale-Up Challenges :

-

Direct Methylation : Exothermic reaction necessitates jacketed reactors for temperature control.

-

Salt Metathesis : Large-scale filtration of barium sulfate requires continuous centrifugation.

-

-

Safety Protocols :

Q & A

Basic Research Questions

Q. What standardized experimental protocols are recommended for evaluating Methylatropine’s muscarinic receptor antagonism in preclinical models?

- Methodological Answer : In vivo studies should employ dose-response analyses with this compound nitrate (e.g., 3 mg·kg⁻¹ IV in dogs) to assess peripheral muscarinic blockade. Use conscious and anesthetized models to compare autonomic effects, ensuring controlled ventilation and physiological monitoring (e.g., heart rate, blood pressure) . For receptor binding assays, utilize radioligand displacement methods with isolated porcine brain membranes to measure IC₅₀ values .

Q. How should researchers validate the identity and purity of newly synthesized this compound derivatives?

- Methodological Answer : Combine spectroscopic characterization (NMR, IR) with chromatographic methods (HPLC) to confirm structural integrity. For purity, employ ion-pair reverse-phase HPLC using sodium hexanesulfonate and phosphate buffer (pH 2.8) to resolve impurities like tropic acid or apomethscopolamine. Relative retention times and response factors should align with established standards (e.g., this compound bromide: RRT 1.2) .

Q. What statistical approaches are appropriate for analyzing this compound’s effects on heart rate variability in animal models?

- Methodological Answer : Use analysis of covariance (ANCOVA) with repeated measures to account for covariates like systolic blood pressure. Pairwise comparisons (e.g., least-squares means tests) should evaluate (1) drug vs. control, (2) anesthetic interactions, and (3) this compound’s autonomic effects. Ensure normality testing precedes parametric analyses .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro receptor affinity data and in vivo pharmacological outcomes for this compound?

- Methodological Answer : Address bioaccessibility and tissue-specific metabolism by conducting pharmacokinetic-pharmacodynamic (PK-PD) modeling. Compare radioligand binding IC₅₀ values (e.g., <0.1 nM in porcine brain membranes) with functional ED₅₀ metrics (e.g., 5.5 μg·kg⁻¹ IV in rats). Incorporate ex vivo receptor occupancy assays to bridge in vitro-in vivo gaps .

Q. What strategies mitigate confounding variables in studies investigating this compound’s effects on atrial pacemaker activity?

- Methodological Answer : Control for anesthesia-induced autonomic shifts by using conscious chronically instrumented models. Monitor end-tidal CO₂ (35–40 mmHg) and body temperature (37°C) to stabilize physiological baselines. Repeat experiments after peripheral muscarinic blockade to isolate central vs. peripheral effects .

Q. How can researchers optimize analytical sensitivity for detecting this compound metabolites in complex biological matrices?

- Methodological Answer : Implement high-resolution mass spectrometry (HRMS) coupled with hydrophilic interaction chromatography (HILIC) to separate polar metabolites. Validate methods using deuterated internal standards and matrix-matched calibration curves. Cross-reference fragmentation patterns with spectral libraries to confirm metabolite identities .

Q. What frameworks guide hypothesis generation when studying this compound’s therapeutic potential in gastrointestinal disorders?

- Methodological Answer : Apply the PICO framework to define:

- P opulation: Patients with gastric hypersecretion or motility disorders.

- I ntervention: this compound’s anticholinergic efficacy.

- C omparison: Standard therapies (e.g., proton pump inhibitors).

- O utcome: Symptom relief quantified via validated scales (e.g., GSRS).

Align with FINER criteria (Feasible, Novel, Ethical) to ensure translational relevance .

Data Presentation and Reproducibility

Q. How should researchers structure supplementary materials to enhance reproducibility of this compound studies?

- Methodological Answer : Provide (1) raw electrophysiological datasets (e.g., atrial activation timestamps), (2) HPLC chromatograms with integration parameters, and (3) detailed anesthesia protocols (MAC levels, fluid regimens). Label files with sequential numbering (e.g., “SI_01_Methylatropine_HR_data.csv”) and hyperlink to relevant main text sections .

Q. What are common pitfalls in interpreting this compound’s dose-dependent autonomic effects?

- Methodological Answer : Avoid conflating parasympathetic blockade with direct sympathetic activation. Use dual-blockade models (e.g., this compound + β-adrenergic antagonists) to dissect mechanisms. Report heart rate changes as absolute values rather than percentages to prevent normalization artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.